SIRT1 activator 1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

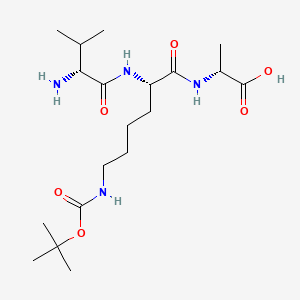

C19H36N4O6 |

|---|---|

分子量 |

416.5 g/mol |

IUPAC 名称 |

(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]propanoic acid |

InChI |

InChI=1S/C19H36N4O6/c1-11(2)14(20)16(25)23-13(15(24)22-12(3)17(26)27)9-7-8-10-21-18(28)29-19(4,5)6/h11-14H,7-10,20H2,1-6H3,(H,21,28)(H,22,24)(H,23,25)(H,26,27)/t12-,13+,14-/m1/s1 |

InChI 键 |

PHGYKAUGZZNTAY-HZSPNIEDSA-N |

手性 SMILES |

C[C@H](C(=O)O)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)[C@@H](C(C)C)N |

规范 SMILES |

CC(C)C(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)O)N |

产品来源 |

United States |

Foundational & Exploratory

The intricate dance of activation: A technical guide to the mechanisms of SIRT1 activators

For Immediate Release

[City, State] – In the intricate world of cellular regulation, Sirtuin 1 (SIRT1) has emerged as a pivotal conductor of metabolic harmony and cellular longevity. This NAD+-dependent deacetylase orchestrates a complex symphony of molecular events that influence a wide array of physiological processes, from mitochondrial biogenesis to inflammatory responses. The therapeutic potential of modulating SIRT1 activity has spurred the development of a diverse class of molecules known as SIRT1 activators. This technical guide provides an in-depth exploration of the mechanisms of action of these activators, offering valuable insights for researchers, scientists, and drug development professionals.

The activation of SIRT1 by small molecules is a nuanced process that can be broadly categorized into two principal mechanisms: direct allosteric activation and indirect activation. Understanding these distinct yet sometimes interconnected pathways is crucial for the rational design and application of novel SIRT1-targeted therapeutics.

Direct Allosteric Activation: A Precise Molecular Handshake

A significant class of synthetic SIRT1 activators, often referred to as sirtuin-activating compounds (STACs), function through a direct allosteric mechanism. This mode of action involves the physical binding of the activator to a specific site on the SIRT1 enzyme, distinct from the active site, which induces a conformational change that enhances its catalytic efficiency.

This allosteric binding site is located in a structured N-terminal domain of SIRT1. A critical amino acid residue, Glutamate 230 (E230), has been identified as essential for this interaction. The binding of a STAC to this region is thought to facilitate a more favorable interaction between SIRT1 and its acetylated peptide substrate. This "assisted allosteric activation" model proposes that the activator enhances the binding affinity of the substrate to the enzyme, effectively lowering the Michaelis constant (Km) for the peptide substrate without significantly altering the Km for the co-substrate NAD+.[1]

A key characteristic of this mechanism is its dependence on the nature of the SIRT1 substrate. For activation to occur, the substrate peptide often requires the presence of bulky hydrophobic residues, such as tryptophan or phenylalanine, at positions +1 or +6 relative to the acetylated lysine.[1] This substrate specificity initially led to controversy, as early studies relied on substrates labeled with bulky fluorophores, raising questions about the physiological relevance of the observed activation. However, subsequent research has demonstrated that STACs can indeed activate SIRT1's activity on native, unlabeled peptide substrates that possess these critical hydrophobic motifs, such as those derived from PGC-1α and FOXO3a.[1]

Indirect Activation: Orchestrating the Cellular Milieu

In contrast to the direct binding mechanism, many natural compounds and cellular processes activate SIRT1 indirectly. These mechanisms do not involve a direct interaction with the SIRT1 enzyme itself but rather modulate the cellular environment to favor its activity. The two primary pathways for indirect activation are the enhancement of NAD+ bioavailability and the activation of upstream signaling cascades, most notably the AMP-activated protein kinase (AMPK) pathway.

Boosting NAD+ Levels: Fueling the Sirtuin Engine

As an NAD+-dependent deacetylase, the activity of SIRT1 is intrinsically linked to the intracellular concentration of its co-substrate, NAD+. Consequently, any process that increases the cellular NAD+ pool can indirectly activate SIRT1. This can be achieved by either stimulating NAD+ synthesis or inhibiting its consumption by other enzymes.

The primary pathway for NAD+ biosynthesis in mammals is the salvage pathway, which recycles nicotinamide (NAM), a byproduct of the sirtuin deacetylation reaction. The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT). Upregulation of NAMPT expression or activity leads to increased NAD+ levels and subsequent SIRT1 activation.

The AMPK Connection: A Master Regulator's Influence

AMPK, a critical sensor of cellular energy status, plays a pivotal role in indirectly activating SIRT1. When the cellular AMP/ATP ratio rises, indicating low energy levels, AMPK is activated. Activated AMPK can then increase NAD+ levels through multiple mechanisms, including the upregulation of NAMPT expression and the promotion of fatty acid oxidation, which generates NADH that can be converted to NAD+.[2][3][4] This increase in the NAD+/NADH ratio provides more substrate for SIRT1, thereby enhancing its activity.

Furthermore, a reciprocal regulatory relationship exists between AMPK and SIRT1. While AMPK activates SIRT1 by increasing NAD+ levels, SIRT1 can, in turn, deacetylate and activate upstream kinases of AMPK, such as LKB1, creating a positive feedback loop that amplifies the cellular response to energy stress.[5]

Downstream Consequences: The Ripple Effect of SIRT1 Activation

Once activated, either directly or indirectly, SIRT1 deacetylates a multitude of protein substrates, thereby modulating their activity and influencing a wide range of cellular processes. Key downstream targets of SIRT1 include:

-

PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): Deacetylation of PGC-1α by SIRT1 promotes mitochondrial biogenesis and function, enhancing cellular energy metabolism.[6]

-

FOXO (Forkhead box) proteins: SIRT1-mediated deacetylation of FOXO transcription factors enhances their activity, leading to the expression of genes involved in stress resistance, DNA repair, and cell cycle control.[6][7]

-

NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells): SIRT1 can deacetylate the p65 subunit of NF-κB, which inhibits its transcriptional activity and thereby suppresses inflammatory responses.[8][9]

Quantitative Data on SIRT1 Activators

The potency and efficacy of SIRT1 activators are critical parameters in their evaluation as therapeutic agents. The following tables summarize key quantitative data for several representative SIRT1 activators.

| Activator | Type | EC50 (µM) | Fold Activation | Assay Conditions | Reference |

| Resveratrol | Natural | ~8 | Up to 8-fold | Fluor-de-Lys assay with p53-AMC substrate | --INVALID-LINK-- |

| SRT1720 | Synthetic | 0.16 | ~8-fold | Cell-free assay with FdL-p53 substrate | --INVALID-LINK-- |

| SRT2104 | Synthetic | 0.4 | ~5-fold | Cell-free assay with FdL-p53 substrate | --INVALID-LINK-- |

| Compound 22 | Synthetic | 1.7 ± 0.1 | 2.6 ± 0.1 | desTAMRA-peptide substrate | [10] |

| Compound 23 | Synthetic | 2.2 ± 0.3 | 2.8 ± 0.2 | desTAMRA-peptide substrate | [10] |

| Compound 24 | Synthetic | 1.5 ± 0.1 | 2.1 ± 0.1 | desTAMRA-peptide substrate | [10] |

| Substrate | Activator | Km (µM) - Activator | Km (µM) + Activator | kcat (s-1) - Activator | kcat (s-1) + Activator | Reference |

| p53-AMC | Resveratrol | 440 ± 80 | 50 ± 10 | 0.02 | 0.02 | --INVALID-LINK-- |

| FOXO3a peptide | SRT1720 | 110 | 30 | N/A | N/A | --INVALID-LINK-- |

| PGC-1α peptide | SRT1720 | 250 | 50 | N/A | N/A | --INVALID-LINK-- |

Experimental Protocols

Accurate assessment of SIRT1 activation requires robust and well-characterized experimental assays. Two commonly employed methods are the Fluor-de-Lys assay and the PNC1-OPT assay.

Fluor-de-Lys SIRT1 Assay

This commercially available assay is a two-step, fluorescence-based method for measuring SIRT1 activity.

Principle: The assay utilizes a peptide substrate containing an acetylated lysine residue flanked by a fluorophore (e.g., aminomethylcoumarin, AMC) and a quencher. In its acetylated state, the fluorescence of the fluorophore is quenched. Upon deacetylation by SIRT1, a developer solution containing a protease (e.g., trypsin) is added, which cleaves the deacetylated peptide, releasing the fluorophore from the quencher and resulting in a measurable increase in fluorescence.

Protocol:

-

Reagent Preparation: Prepare assay buffer, SIRT1 enzyme, acetylated substrate, NAD+, and test compounds (activators or inhibitors).

-

Reaction Setup: In a 96-well plate, combine the assay buffer, NAD+, and test compound.

-

Enzyme Addition: Add the SIRT1 enzyme to initiate the deacetylation reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Development: Add the developer solution containing the protease and incubate at 37°C for a further 10-15 minutes.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex=360 nm, Em=460 nm for AMC).

-

Data Analysis: Calculate the net fluorescence signal by subtracting the background fluorescence (no enzyme control). The increase in fluorescence is proportional to SIRT1 activity.

PNC1-OPT Assay

The PNC1-OPT assay is a fluorometric method that measures the production of nicotinamide (NAM), a byproduct of the SIRT1 deacetylation reaction, and is suitable for use with unlabeled peptide substrates.

Principle: This assay is a coupled-enzyme reaction. In the first step, SIRT1 deacetylates its substrate, producing NAM. In the second step, the enzyme nicotinamidase (PNC1) from yeast is used to convert NAM to nicotinic acid and ammonia. The ammonia then reacts with o-phthalaldehyde (OPT) in the presence of a reducing agent (e.g., dithiothreitol, DTT) to form a highly fluorescent product.

Protocol:

-

Reagent Preparation: Prepare reaction buffer, purified SIRT1 and PNC1 enzymes, acetylated peptide substrate, NAD+, OPT developer reagent, and test compounds.

-

Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the reaction buffer, NAD+, acetylated peptide substrate, PNC1 enzyme, and the test compound.

-

Enzyme Addition: Add the SIRT1 enzyme to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Development: Add the OPT developer reagent to each reaction.

-

Incubation: Incubate at room temperature for 1 hour in the dark.

-

Fluorescence Measurement: Transfer the samples to a 96-well plate and measure the fluorescence (Ex=~420 nm, Em=~460 nm).

-

Data Analysis: Generate a standard curve using known concentrations of NAM. The amount of NAM produced in the SIRT1 reaction is determined by comparison to the standard curve.

Conclusion

The mechanisms of action of SIRT1 activators are multifaceted, encompassing both direct allosteric modulation and indirect regulation of the cellular environment. This technical guide has provided a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols. A thorough understanding of how different classes of activators engage with SIRT1 is paramount for the continued development of targeted and effective therapies for a wide range of age-related and metabolic diseases. As research in this vibrant field continues to evolve, these foundational principles will serve as a critical guide for future innovation.

References

- 1. Evidence for a Common Mechanism of SIRT1 Regulation by Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMPK regulates energy expenditure by modulating NAD+ metabolism and SIRT1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparing and Contrasting the Roles of AMPK and SIRT1 in Metabolic Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting SIRT1 to improve metabolism: all you need is NAD+? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SIRT1 is required for AMPK activation and the beneficial effects of resveratrol on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SirT1 Regulation of Antioxidant Genes Is Dependent on the Formation of a FoxO3a/PGC-1α Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | SIRT1 exerts protective effects by inhibiting endoplasmic reticulum stress and NF-κB signaling pathways [frontiersin.org]

- 9. Relevance of SIRT1-NF-κB Axis as Therapeutic Target to Ameliorate Inflammation in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Role of SIRT1 in Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 1 (SIRT1), a highly conserved NAD+-dependent protein deacetylase, has emerged as a pivotal regulator of a vast array of cellular processes. Its activity, intricately linked to the cellular energy state through its reliance on NAD+, positions it as a critical sensor and effector in metabolic regulation, stress responses, and longevity. This technical guide provides an in-depth exploration of the endogenous role of SIRT1 in key cellular signaling pathways implicated in metabolism, aging, and cancer. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of complex signaling networks.

Core Signaling Pathways Regulated by SIRT1

SIRT1 exerts its influence by deacetylating a multitude of histone and non-histone protein substrates, thereby modulating their activity, stability, and localization. This post-translational modification is a key mechanism through which SIRT1 orchestrates complex signaling cascades.

Metabolic Regulation

SIRT1 is a central node in the network controlling cellular metabolism. It responds to changes in the cellular NAD+/NADH ratio, a key indicator of the cell's energy status, to adapt metabolic processes accordingly.

-

Glucose Homeostasis and Insulin Signaling: SIRT1 enhances insulin sensitivity and glucose tolerance. It can deacetylate and activate key metabolic regulators such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and forkhead box protein O1 (FOXO1), leading to the suppression of gluconeogenesis in the liver.[1] In pancreatic β-cells, SIRT1 is involved in promoting glucose-stimulated insulin secretion.[2]

-

Lipid Metabolism: In the liver, SIRT1 promotes fatty acid oxidation by deacetylating and activating PGC-1α and its downstream target, peroxisome proliferator-activated receptor alpha (PPARα).[1] Conversely, it inhibits lipogenesis by deacetylating and promoting the degradation of the sterol regulatory element-binding protein 1 (SREBP-1).

-

Mitochondrial Biogenesis and Function: SIRT1 is a master regulator of mitochondrial biogenesis, primarily through the deacetylation and activation of PGC-1α.[3] This leads to an increase in mitochondrial mass and function, enhancing cellular respiration and ATP production.

Aging and Longevity

The expression and activity of SIRT1 have been shown to decline with age in various organisms, including mice.[4] Conversely, overexpression of SIRT1 has been demonstrated to extend lifespan in yeast, worms, and flies.[4] SIRT1 influences the aging process through several interconnected pathways:

-

DNA Damage Response and Genome Stability: SIRT1 plays a crucial role in maintaining genomic integrity. It is recruited to sites of DNA damage and facilitates repair by deacetylating various DNA repair proteins, including Ku70 and FOXO transcription factors.[5]

-

Cellular Senescence: SIRT1 can delay the onset of cellular senescence, a state of irreversible cell cycle arrest that contributes to aging. It achieves this in part by deacetylating and inhibiting the tumor suppressor protein p53.[6]

-

Inflammation: Chronic inflammation is a hallmark of aging. SIRT1 exerts potent anti-inflammatory effects, primarily by deacetylating the p65 subunit of the nuclear factor-kappa B (NF-κB) complex, thereby inhibiting its transcriptional activity.[7]

Cancer

The role of SIRT1 in cancer is complex and context-dependent, with reports suggesting both tumor-promoting and tumor-suppressing functions.[7][8] This duality is largely attributed to its diverse array of substrates and the specific cellular context.

-

Tumor Suppression: SIRT1 can act as a tumor suppressor by promoting DNA repair and genomic stability.[9] It can also deacetylate and inactivate oncogenic proteins such as β-catenin, a key component of the Wnt signaling pathway.[10]

-

Tumor Promotion: In some contexts, SIRT1 can promote cancer cell survival and proliferation. By deacetylating and inhibiting pro-apoptotic proteins like p53 and FOXO transcription factors, SIRT1 can help cancer cells evade apoptosis.[8][9] It has also been implicated in promoting chemoresistance in certain cancers.[10]

Quantitative Data on SIRT1 Function

The following tables summarize quantitative data from various studies, illustrating the impact of SIRT1 on protein expression, enzyme activity, and cellular processes.

Table 1: Effect of SIRT1 Modulation on Protein Expression and Acetylation

| Target Protein | Experimental System | SIRT1 Modulation | Change in Expression/Acetylation | Reference |

| p53 | Human Embryonic Kidney (HEK293T) cells | Overexpression of SIRT1 | Decreased acetylation of p53 | [11] |

| p65 (NF-κB) | Human Embryonic Kidney (HEK293T) cells | Overexpression of SIRT1 | Decreased acetylation of p65 at Lys310 | [7] |

| PGC-1α | Mouse Embryonic Fibroblasts (MEFs) | SIRT1 Knockout | Increased acetylation of PGC-1α | [12] |

| FOXO1 | Mouse Hepatoma (Hepa1-6) cells | SIRT1 Overexpression | Decreased acetylation of FOXO1 | [1] |

| Histone H3 (K9) | Mouse Embryonic Fibroblasts (MEFs) | SIRT1 Knockout | Increased acetylation of H3K9 | [12] |

Table 2: Kinetic Parameters of SIRT1 Deacetylase Activity for Various Substrates

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| p53 peptide (Ac-Lys-382) | 120 ± 20 | 0.045 ± 0.002 | 375 | [13] |

| PGC-1α peptide | 56 ± 8 | 0.031 ± 0.001 | 554 | [13] |

| Histone H4 peptide (Ac-Lys-16) | 230 ± 40 | 0.028 ± 0.002 | 122 | [13] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate key SIRT1-regulated signaling pathways and a general experimental workflow for studying SIRT1 function.

Signaling Pathway Diagrams

Experimental Workflow Diagram

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the endogenous role of SIRT1.

Immunoprecipitation (IP) of Endogenous SIRT1

This protocol is used to isolate endogenous SIRT1 and its interacting proteins from cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Anti-SIRT1 antibody

-

Control IgG antibody (from the same species as the anti-SIRT1 antibody)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)

-

Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-SIRT1 antibody or control IgG to the pre-cleared lysate. Incubate overnight at 4°C on a rotator.

-

Capture: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.

-

Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer.

-

Elution: Elute the bound proteins from the beads using elution buffer. If using a glycine-based buffer, neutralize the eluate immediately with neutralization buffer. If using SDS-PAGE sample buffer, boil the beads directly in the buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against SIRT1 and potential interacting partners.[14][15]

Chromatin Immunoprecipitation (ChIP)

This protocol is used to identify the genomic regions to which SIRT1 binds.

Materials:

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

ChIP dilution buffer

-

Anti-SIRT1 antibody

-

Control IgG antibody

-

Protein A/G magnetic beads or agarose beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Dilute the sonicated chromatin in ChIP dilution buffer and perform immunoprecipitation overnight with the anti-SIRT1 antibody or control IgG as described in the IP protocol.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[16][17]

Fluorometric SIRT1 Deacetylase Activity Assay

This assay measures the deacetylase activity of SIRT1 using a fluorogenic substrate.

Materials:

-

SIRT1 enzyme (recombinant or immunoprecipitated)

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine and a fluorophore/quencher pair)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease that cleaves the deacetylated substrate)

-

SIRT1 inhibitor (e.g., Nicotinamide) for control

Procedure:

-

Reaction Setup: In a 96-well plate, prepare reactions containing the assay buffer, NAD+, and the SIRT1 enzyme. Include a no-enzyme control and an inhibitor control.

-

Initiate Reaction: Add the fluorogenic SIRT1 substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Development: Add the developer solution to each well. The developer will cleave the deacetylated substrate, releasing the fluorophore from the quencher.

-

Fluorescence Measurement: Incubate for a short period (e.g., 10-15 minutes) and then measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The fluorescence intensity is directly proportional to the SIRT1 deacetylase activity.

Conclusion

SIRT1 stands as a master regulator at the crossroads of cellular signaling, with profound implications for metabolism, aging, and cancer. Its intricate network of interactions and its sensitivity to the cellular energy state make it a compelling target for therapeutic intervention in a wide range of human diseases. This technical guide provides a foundational resource for researchers seeking to further unravel the complexities of SIRT1 biology and translate these findings into novel therapeutic strategies. The provided protocols, data summaries, and pathway diagrams offer a starting point for rigorous and insightful investigation into the endogenous roles of this multifaceted deacetylase.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Western Blot protocol specific for SIRT1 Antibody (NBP1-49540): Novus Biologicals [novusbio.com]

- 7. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative Acetylome Analysis Reveals the Roles of SIRT1 in Regulating Diverse Substrates and Cellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ulab360.com [ulab360.com]

- 15. Post-translational Modification in Control of SIRT1 Stability during DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Functional study and epigenetic targets analyses of SIRT1 in intramuscular preadipocytes via ChIP-seq and mRNA-seq - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Activation: A Technical Guide to the Structure-Function Relationship of SIRT1 Activators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 1 (SIRT1), an NAD⁺-dependent protein deacetylase, has emerged as a critical regulator of cellular metabolism, stress resistance, and longevity.[1][2] As a key enzyme linking cellular energy status to transcriptional regulation, SIRT1 deacetylates a wide array of non-histone proteins, including transcription factors and co-activators, thereby modulating pathways central to health and disease.[2][3] Its role in processes such as DNA repair, inflammation, mitochondrial biogenesis, and glucose homeostasis makes it a highly attractive therapeutic target for age-related diseases, including metabolic disorders, neurodegeneration, and cardiovascular disease.[4][5][6]

This has spurred the discovery and development of Sirtuin-Activating Compounds (STACs), a diverse group of small molecules that enhance SIRT1's enzymatic activity.[4][7] Understanding the intricate relationship between the structure of these activators and their functional impact on SIRT1 is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth examination of the allosteric activation mechanism, the structural diversity of STACs, their quantitative potency, the key signaling pathways they modulate, and the experimental protocols used for their characterization.

The Allosteric Mechanism of SIRT1 Activation

The activation of SIRT1 by STACs does not occur at the active site but through a sophisticated allosteric mechanism that is dependent on the substrate.[8][9] This process is mediated by a conserved N-terminal domain (NTD) that is essential for activation.[4][10]

Key Features of the Activation Mechanism:

-

N-Terminal Domain (NTD) Engagement: STACs bind to a pocket within the SIRT1 NTD.[4][10] A critical residue, Glutamate 230 (E230), located within this domain, is indispensable for the conformational change that leads to activation.[9] Mutation of this single amino acid abrogates the activation by all known classes of STACs.[9]

-

Substrate Specificity: Activation is highly dependent on the amino acid sequence of the SIRT1 substrate.[9] Specifically, the presence of bulky, hydrophobic residues (such as tryptophan or phenylalanine) at positions +1 and +6 relative to the acetylated lysine is a key determinant for STAC-mediated activation.[9]

-

Assisted Allosteric Activation: The current model suggests a mutually assisted binding mechanism. The binding of a suitable substrate (containing the hydrophobic motif) to SIRT1's catalytic core induces a conformational change that forms or stabilizes the STAC-binding pocket in the NTD.[4] The subsequent binding of the STAC then further stabilizes the enzyme-substrate interaction, effectively lowering the Michaelis constant (Kₘ) for the peptide substrate and increasing the catalytic rate.[4][11]

The initial controversy surrounding SIRT1 activation, which noted that activation in vitro only occurred with fluorophore-tagged peptides, has been largely resolved.[11] It is now understood that the bulky fluorophore used in early assays mimics the natural hydrophobic residues found in endogenous substrates like PGC-1α and FOXO3a.[9]

Figure 1: The assisted allosteric activation model of SIRT1 by STACs.

Structural Classes of SIRT1 Activators (STACs)

STACs are broadly categorized into natural products, primarily polyphenols, and a growing number of structurally diverse synthetic compounds which often exhibit greater potency and specificity.[7][12]

-

Natural STACs: These are plant-derived polyphenolic compounds.

-

Synthetic STACs: Developed through medicinal chemistry efforts, these compounds often belong to distinct chemical scaffolds and represent several generations of development.

-

Imidazothiazoles: This early class includes potent activators like SRT1720 and SRT1460.[7][12]

-

Benzimidazoles and Urea-based Scaffolds: These represent later-generation STACs with improved pharmacological properties.[7][12]

-

Thiazolopyridines: Another class of synthetic activators developed to enhance potency and selectivity.[12]

-

Figure 2: Major structural classes of natural and synthetic SIRT1 activators.

Data Presentation: Potency of SIRT1 Activators

The potency of STACs is typically quantified by their EC₅₀ or EC₁.₅ value, which represents the concentration required to achieve 50% of the maximum activation. Synthetic activators are generally several orders of magnitude more potent than natural polyphenols.

| Compound | Class | EC₁.₅ (µM) | Max Activation (%) | Substrate Used | Reference |

| Resveratrol | Natural (Stilbene) | 31.6 | 239% | TAMRA-Peptide 1 | [11] |

| SRT1720 | Synthetic (Imidazothiazole) | 0.32 | 741% | TAMRA-Peptide 1 | [11] |

| SRT2183 | Synthetic (Imidazothiazole) | 2.1 | 285% | TAMRA-Peptide 1 | [11] |

| SRT1460 | Synthetic (Imidazothiazole) | 2.6 | 434% | TAMRA-Peptide 1 | [11] |

| SRT2104 | Synthetic (Imidazothiazole) | N/A (reported >1000x more potent than resveratrol) | N/A | N/A | [14] |

Note: Data are derived from in vitro enzymatic assays and can vary based on the specific substrate and assay conditions used. EC₁.₅ is the compound concentration required to increase enzyme activity by 50%.

Functional Consequences: Key SIRT1 Signaling Pathways

SIRT1 activation impacts a nexus of signaling pathways that are fundamental to cellular health. By deacetylating key transcription factors and co-activators, SIRT1 orchestrates a coordinated response that enhances metabolic efficiency, resolves inflammation, and promotes cell survival.

Metabolism and Mitochondrial Biogenesis

SIRT1 is a master regulator of energy metabolism.[2] It deacetylates and activates the transcriptional co-activator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). Activated PGC-1α promotes the transcription of genes involved in mitochondrial biogenesis and fatty acid oxidation, thereby boosting cellular energy production. SIRT1 also deacetylates and modulates the activity of Forkhead box O (FOXO) transcription factors (e.g., FOXO1, FOXO3a), which regulate genes involved in stress resistance, glucose metabolism, and cell fate.[1]

Figure 3: SIRT1 activation promotes metabolic health via PGC-1α and FOXO.

Inflammation

SIRT1 exerts potent anti-inflammatory effects primarily by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] SIRT1 directly deacetylates the RelA/p65 subunit of NF-κB at lysine 310.[2] This deacetylation inhibits NF-κB's ability to activate the transcription of pro-inflammatory cytokines like TNF-α and IL-6, thereby dampening the inflammatory response.

References

- 1. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism and design of allosteric activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence for a Common Mechanism of SIRT1 Regulation by Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | SIRT1 Activation by Natural Phytochemicals: An Overview [frontiersin.org]

- 11. SirT1 regulation of antioxidant genes is dependent on the formation of a FoxO3a/PGC-1α complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Natural Sources and Derivatives of SIRT1 Activators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 1 (SIRT1), the most extensively studied mammalian sirtuin, is an NAD⁺-dependent protein deacetylase that plays a crucial role in a wide array of cellular processes.[1] As a class III histone deacetylase, SIRT1 targets both histone and non-histone proteins, thereby regulating gene expression, DNA repair, metabolic pathways, oxidative stress response, and mitochondrial function.[2][3] Its activity is intrinsically linked to the cellular energy state through its dependence on the cofactor NAD⁺. The diverse functions of SIRT1 have implicated it in the pathophysiology of numerous age-related diseases, including metabolic disorders, neurodegeneration, cardiovascular disease, and cancer.[2][4] Consequently, the modulation of SIRT1 activity, particularly through small-molecule activators, has emerged as a promising therapeutic strategy.

This technical guide provides a comprehensive overview of naturally occurring and synthetic SIRT1 activators. It is designed to serve as a resource for researchers and professionals in the field of drug discovery and development, offering detailed information on the sources, efficacy, and mechanisms of action of these compounds, alongside practical experimental protocols and pathway visualizations.

Natural Sources of SIRT1 Activators

A diverse array of phytochemicals, found in various plants, fruits, and vegetables, have been identified as modulators of SIRT1 activity.[3] These natural compounds can be broadly categorized into polyphenolic and non-polyphenolic substances.

Polyphenols

Polyphenols represent the largest and most studied class of natural SIRT1 activators.[2][3] Their structure, often characterized by multiple planar phenyl rings with hydroxyl groups, is a common feature among identified activators.[5]

-

Stilbenoids: Resveratrol (3,5,4'-trihydroxystilbene) is the most potent and well-known natural SIRT1 activator, originally identified in grapes, red wine, and Japanese knotweed.[5][6] It is considered a first-generation sirtuin-activating compound (STAC).[5] Other stilbenoids with SIRT1-activating properties include piceatannol and trans-(−)-ϵ-viniferin.[6]

-

Flavonoids: This large group includes several potent activators.

-

Curcuminoids: Curcumin, the principal curcuminoid in turmeric, has been shown to influence SIRT1 activity, although its effects can be context-dependent, sometimes leading to activation and other times to downregulation, for instance in cancer cells.[7][10]

-

Other Polyphenols: Procyanidins and hydroxytyrosol are other notable polyphenolic activators.[9][11]

Non-Polyphenols

-

Alkaloids: Berberine, a natural component of traditional Chinese herbs like Coptidis rhizoma, is a non-polyphenolic compound that activates SIRT1 and has significant anti-inflammatory and antioxidant effects.[2][7]

-

Terpenoids: Certain triterpenes have been reported to increase SIRT1 activity.[12]

-

Quinones: Nutraceutical quinones like thymoquinone and pyrroloquinoline quinone can indirectly boost SIRT1 activity by increasing NAD⁺ levels.[13][14]

Derivatives and Synthetic Analogs

While natural products provide a valuable starting point, their clinical utility can be hampered by issues such as low bioavailability and metabolic instability.[11][15] This has spurred the development of derivatives and synthetic STACs with improved pharmacological properties.

-

Resveratrol Derivatives: Numerous analogs have been synthesized to improve upon the potency and bioavailability of resveratrol. These often involve modifications to the polyphenol backbone to reduce rapid metabolism.[15][16][17]

-

Synthetic STACs: High-throughput screening has led to the discovery of chemically distinct, potent, and specific SIRT1 activators.[5]

-

Second-Generation STACs: These include compounds with an imidazothiazole scaffold, such as SRT1720 and SRT2104. They activate SIRT1 through the same allosteric mechanism as resveratrol but often with a much lower concentration required for 50% activation (EC₅₀).[5][11]

-

Third-Generation STACs: More recent developments include highly potent activators based on benzimidazole and urea-based scaffolds.[5]

-

Thiazole-Based Derivatives: This class of synthetic activators has shown remarkably higher potency in activating SIRT1 compared to resveratrol.[18]

-

Quantitative Analysis of SIRT1 Activation

The potency of SIRT1 activators is typically quantified by their ability to increase the enzyme's deacetylase activity in vitro. This is often expressed as the fold-activation at a specific concentration or as an EC₅₀ value. The table below summarizes quantitative data for selected natural SIRT1 activators.

| Compound | Class | Source / Type | EC₅₀ (μM) | Fold Activation | Reference |

| Resveratrol | Stilbenoid | Grapes, Red Wine | ~46 | Up to 8-10 fold | [4][5][12] |

| Quercetin | Flavonoid | Fruits, Vegetables | - | Increases SIRT1 expression | [19] |

| Fisetin | Flavonoid | Fruits, Vegetables | - | Activates SIRT1 signaling | [7] |

| Butein | Chalcone | Rhus verniciflua | 5.3 | ~5.8 fold | [5] |

| Mulberrin | - | Indonesian Medicinal Plants | 2.10 | - | [20] |

| Gartanin | - | Indonesian Medicinal Plants | 1.79 | - | [20] |

| Quinidine | Alkaloid | Indonesian Medicinal Plants | 1.71 | - | [20] |

| Quinine | Alkaloid | Indonesian Medicinal Plants | 1.14 | - | [20] |

| SRT1720 | Imidazothiazole | Synthetic | 0.16 | ~5 fold | [5] |

Note: Quantitative data for many natural compounds is often reported as an increase in SIRT1 expression or downstream effects rather than direct enzymatic activation EC₅₀ values. The activation mechanism can also be substrate-dependent.[21]

Key Signaling Pathways

SIRT1 exerts its biological effects by deacetylating a multitude of protein substrates, thereby modulating key cellular signaling pathways. Natural activators can influence these pathways either directly through allosteric activation or indirectly by increasing cellular NAD⁺ levels.

Core SIRT1 Deacetylation Pathway

SIRT1 activation leads to the deacetylation of key transcription factors and cofactors, resulting in a cascade of downstream effects that collectively enhance cellular stress resistance, metabolic efficiency, and longevity.

Caption: Core SIRT1 signaling pathway and its downstream effects.

Mechanisms of SIRT1 Activation

Natural compounds can activate SIRT1 through two primary mechanisms: direct allosteric activation or indirect activation by modulating cellular metabolism, primarily by increasing the levels of SIRT1's obligate cofactor, NAD⁺.

Caption: Direct vs. Indirect mechanisms of SIRT1 activation.

Detailed Experimental Protocols

Accurate assessment of SIRT1 activation is critical for the identification and characterization of novel compounds. Below are detailed protocols for common in vitro and cellular assays.

In Vitro Fluorometric SIRT1 Activity Assay

This protocol is based on the principles used in commercially available kits (e.g., Abcam, Cayman Chemical, Sigma-Aldrich) for screening SIRT1 activators and inhibitors.[17][22][23] The assay measures the fluorescence generated after the enzymatic deacetylation of a synthetic peptide substrate.

Workflow Diagram:

Caption: Workflow for in vitro fluorometric SIRT1 activity assay.

Materials:

-

Recombinant human SIRT1 enzyme

-

SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Fluorogenic acetylated peptide substrate (e.g., based on p53 or "Fluor-de-Lys")

-

NAD⁺ solution

-

Developer solution (contains a protease, e.g., Trypsin)

-

SIRT1 inhibitor (e.g., Nicotinamide) for control

-

Test compounds (dissolved in DMSO)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare working solutions of substrate and NAD⁺ in assay buffer as per the manufacturer's recommendations. Dilute test compounds to the desired concentration in assay buffer (ensure final DMSO concentration is ≤1%).

-

Plate Setup:

-

Blank Wells: Add assay buffer and NAD⁺, but no enzyme.

-

Positive Control (100% Activity): Add assay buffer, NAD⁺, and vehicle (DMSO).

-

Inhibitor Control: Add assay buffer, NAD⁺, and a known SIRT1 inhibitor.

-

Test Compound Wells: Add assay buffer, NAD⁺, and diluted test compound.

-

-

Enzyme Addition: Add a pre-determined amount of recombinant SIRT1 enzyme to all wells except the blanks. The final volume should be approximately half of the total reaction volume (e.g., 25 µL).

-

First Incubation: Mix the plate gently and incubate at 37°C for 30-45 minutes to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate solution to all wells to initiate the deacetylase reaction. The final volume should now be ~45 µL.

-

Second Incubation: Mix gently and incubate at 37°C for 30 minutes.

-

Reaction Development: Add 5 µL of Developer solution to each well. This solution contains a protease that cleaves the deacetylated substrate, releasing the fluorophore. The developer solution often includes a SIRT1 inhibitor to stop the primary reaction.

-

Third Incubation: Incubate at room temperature for 15-30 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with excitation at ~350-360 nm and emission at ~450-465 nm.[24]

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other readings.

-

Calculate the percent activation relative to the positive control (vehicle): % Activation = [(Sample RFU - Control RFU) / Control RFU] * 100

-

Cellular SIRT1 Activity Assay via Immunoprecipitation

This protocol allows for the measurement of endogenous SIRT1 activity from cell or tissue lysates, providing a more physiologically relevant context.[25][26]

Materials:

-

Cultured cells or tissue samples

-

Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)

-

Anti-SIRT1 antibody

-

Protein A/G agarose beads

-

SIRT1 Activity Assay Kit (as described in 5.1)

Procedure:

-

Cell Treatment: Culture cells to ~80-90% confluency. Treat with the test compound or vehicle for the desired time period.

-

Lysate Preparation:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold Lysis Buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total cell lysate).

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Immunoprecipitation (IP):

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

-

Incubate a standardized amount of protein lysate (e.g., 1-2 mg) with an anti-SIRT1 antibody overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Collect the beads by centrifugation at low speed (e.g., 1,000 x g) for 1 minute at 4°C.

-

Wash the beads 3-4 times with ice-cold Lysis Buffer and once with SIRT1 Assay Buffer.

-

-

SIRT1 Activity Measurement:

-

After the final wash, resuspend the bead-antibody-SIRT1 complex in SIRT1 Assay Buffer.

-

Use this suspension as the "enzyme sample" and proceed with the In Vitro Fluorometric SIRT1 Activity Assay (protocol 5.1), starting from the step of adding NAD⁺ and substrate.

-

The activity measured will reflect the state of the endogenous SIRT1 enzyme from the treated cells.

-

Conclusion and Future Directions

Natural products and their synthetic derivatives represent a rich and promising source for the discovery of novel SIRT1 activators. Compounds like resveratrol have paved the way, demonstrating the therapeutic potential of SIRT1 activation in a wide range of preclinical models for age-related diseases.[5] The development of second and third-generation synthetic STACs highlights the progress in achieving greater potency and specificity.[4][5]

Future research should focus on several key areas. Firstly, there is a need for more rigorous quantitative analysis of a broader range of natural products to identify novel scaffolds. Secondly, efforts to improve the pharmacokinetic properties of promising natural activators through medicinal chemistry are crucial for their clinical translation.[15] Finally, the development of tissue-specific delivery systems and combination therapies may help to maximize the therapeutic benefits of SIRT1 activation while minimizing potential off-target effects.[11] The continued exploration of these compounds holds significant promise for developing new strategies to promote healthy aging and treat a spectrum of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | SIRT1 Activation by Natural Phytochemicals: An Overview [frontiersin.org]

- 3. SIRT1 Activation by Natural Phytochemicals: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Products as Modulators of Sirtuins [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. New Synthetic Analogues of Natural Polyphenols as Sirtuin 1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Natural Phytochemicals as SIRT Activators—Focus on Potential Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. miragenews.com [miragenews.com]

- 12. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. openheart.bmj.com [openheart.bmj.com]

- 14. Nutraceutical activation of Sirt1: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Resveratrol-like Compounds as SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Resveratrol-like Compounds as SIRT1 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacological Investigation of a Novel Resveratrol-like SIRT1 Activator Endowed with a Cardioprotective Profile [mdpi.com]

- 18. Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Natural Sirtuin1 Activators and Atherosclerosis: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In silico and in vitro identification of candidate SIRT1 activators from Indonesian medicinal plants compounds database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sirt1 activation by resveratrol is substrate sequence-selective - PMC [pmc.ncbi.nlm.nih.gov]

- 22. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. SIRT1 Direct Fluorescent Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]

- 25. abcam.com [abcam.com]

- 26. researchgate.net [researchgate.net]

SIRT1 Activation and Its Impact on Mitochondrial Biogenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, has emerged as a critical regulator of cellular metabolism and mitochondrial homeostasis. Its activation has been shown to promote mitochondrial biogenesis, a process vital for cellular energy production and overall cell health. This technical guide provides a comprehensive overview of the molecular mechanisms underlying SIRT1-mediated mitochondrial biogenesis, with a focus on the core signaling pathways, quantitative experimental data, and detailed laboratory protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, aging, and neurodegenerative disorders where mitochondrial dysfunction is a key pathological feature.

Introduction

Mitochondria are dynamic organelles responsible for generating the majority of the cell's adenosine triphosphate (ATP) through oxidative phosphorylation. The maintenance of a healthy mitochondrial population is crucial for cellular function, and this is achieved through a tightly regulated process known as mitochondrial biogenesis. Dysregulation of this process is implicated in a wide range of human pathologies, including metabolic syndrome, cardiovascular diseases, and neurodegenerative disorders.

Sirtuin 1 (SIRT1) is a class III histone deacetylase that plays a pivotal role in cellular stress responses and metabolic regulation. Its activity is dependent on the cellular NAD+/NADH ratio, positioning it as a key sensor of the cell's energy status. A growing body of evidence indicates that activation of SIRT1 can stimulate mitochondrial biogenesis, thereby enhancing mitochondrial function and protecting against cellular damage. This guide delves into the intricate signaling networks governed by SIRT1 and their profound impact on the generation of new mitochondria.

Core Signaling Pathways

The activation of SIRT1 initiates a cascade of signaling events that culminate in the increased expression of genes required for mitochondrial biogenesis. The central axis of this pathway involves the deacetylation and subsequent activation of the transcriptional coactivator PGC-1α.

The SIRT1-PGC-1α Axis

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis. Its activity is modulated by post-translational modifications, including acetylation. SIRT1 directly deacetylates PGC-1α at multiple lysine residues, a modification that enhances PGC-1α's ability to co-activate nuclear respiratory factors (NRFs).

Activated PGC-1α then co-activates NRF-1 and NRF-2, which are transcription factors that bind to the promoter regions of nuclear genes encoding mitochondrial proteins. A key target of NRF-1 and NRF-2 is the gene encoding mitochondrial transcription factor A (TFAM), a critical protein for the replication and transcription of mitochondrial DNA (mtDNA). The upregulation of TFAM, along with other nuclear-encoded mitochondrial proteins, drives the synthesis of new mitochondria.

// Nodes SIRT1 [label="SIRT1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGC1a_ac [label="PGC-1α (acetylated)\n[Inactive]", fillcolor="#F1F3F4"]; PGC1a_deac [label="PGC-1α (deacetylated)\n[Active]", fillcolor="#34A853", fontcolor="#FFFFFF"]; NRF1_2 [label="NRF-1 / NRF-2", fillcolor="#FBBC05"]; TFAM [label="TFAM", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito_Biogenesis [label="Mitochondrial Biogenesis", shape=ellipse, fillcolor="#F1F3F4"]; Nuclear_Genes [label="Nuclear Genes for\nMitochondrial Proteins", shape=ellipse, fillcolor="#F1F3F4"]; mtDNA_rep_trans [label="mtDNA Replication &\nTranscription", shape=ellipse, fillcolor="#F1F3F4"];

// Edges SIRT1 -> PGC1a_deac [label="Deacetylation"]; PGC1a_ac -> SIRT1 [dir=none]; PGC1a_deac -> NRF1_2 [label="Co-activation"]; NRF1_2 -> TFAM [label="Activation"]; NRF1_2 -> Nuclear_Genes [label="Activation"]; TFAM -> mtDNA_rep_trans [label="Stimulation"]; Nuclear_Genes -> Mito_Biogenesis; mtDNA_rep_trans -> Mito_Biogenesis; } caption { label = "Diagram of the SIRT1-PGC-1α signaling cascade."; fontname = "Arial"; fontsize = 10; fontcolor = "#5F6368"; }

The Role of AMPK

AMP-activated protein kinase (AMPK) is another crucial energy sensor that is activated under conditions of low cellular ATP. AMPK and SIRT1 exhibit a complex and often synergistic relationship in the regulation of mitochondrial biogenesis.

Activation of AMPK can lead to an increase in the cellular NAD+/NADH ratio, which in turn activates SIRT1. Furthermore, AMPK can directly phosphorylate PGC-1α, which can prime it for deacetylation by SIRT1. This interplay between AMPK and SIRT1 creates a robust signaling network that ensures an appropriate response to cellular energy demands.

// Nodes Low_Energy [label="Low Energy Status\n(High AMP/ATP)", shape=ellipse, fillcolor="#F1F3F4"]; AMPK [label="AMPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NAD_ratio [label="Increased NAD+/NADH Ratio", fillcolor="#F1F3F4"]; SIRT1 [label="SIRT1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGC1a [label="PGC-1α", fillcolor="#FBBC05"]; Mito_Biogenesis [label="Mitochondrial Biogenesis", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Low_Energy -> AMPK [label="Activation"]; AMPK -> NAD_ratio; NAD_ratio -> SIRT1 [label="Activation"]; AMPK -> PGC1a [label="Phosphorylation"]; SIRT1 -> PGC1a [label="Deacetylation"]; PGC1a -> Mito_Biogenesis [label="Activation"]; } caption { label = "The synergistic action of AMPK and SIRT1."; fontname = "Arial"; fontsize = 10; fontcolor = "#5F6368"; }

Quantitative Data on SIRT1 Activation and Mitochondrial Biogenesis

The following tables summarize quantitative data from various studies investigating the effects of SIRT1 activation on markers of mitochondrial biogenesis.

Table 1: Effects of SIRT1 Activators on Gene and Protein Expression

| Activator | Model System | Target Gene/Protein | Fold Change | Reference |

| Resveratrol | C2C12 myotubes | SIRT1 Protein | ~2.0 | [1] |

| Resveratrol | Rat Kidney | Nrf-2 mRNA | Increased | [2][3] |

| Resveratrol | Rat Kidney | HO-1 mRNA | Increased | [2] |

| Metformin | Mouse Primary Hepatocytes | PGC-1α mRNA | Increased | [4][5] |

| Metformin | Mouse Primary Hepatocytes | PGC-1α Protein | Increased | [4][5] |

| SRT1720 | 4T1 Breast Cancer Cells | ANGPTL4 mRNA | ~5.0 (in combination with cisplatin) | [6] |

| SRT2104 | Duchenne Muscular Dystrophy model | Fatty Acid Oxidation Proteins | Upregulated | [7] |

Table 2: Effects of SIRT1 Activation on Mitochondrial Mass and Function

| Intervention | Model System | Parameter Measured | Fold Change / Effect | Reference |

| SIRT1 Overexpression | Human Pulmonary Arteriolar Smooth Muscle Cells | mtDNA Content | Increased | [8] |

| Hypoxia/Reoxygenation | Human Pulmonary Arteriolar Smooth Muscle Cells | mtDNA Content | ~2.5 decrease | [8] |

| SIRT1 Overexpression | Human Pulmonary Arteriolar Smooth Muscle Cells | Cellular ATP Levels | Increased | [8] |

| Resveratrol Treatment | C2C12 Cells | Mitochondrial Membrane Potential | Increased | [9] |

| Resveratrol Treatment | C2C12 Cells | Cellular ATP Content | Increased | [9] |

| Resveratrol Treatment | KGN (human granulosa-like tumor) Cells under hypoxia | mtDNA Copy Number | Significantly Increased | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess SIRT1 activity and its impact on mitochondrial biogenesis.

SIRT1 Activity Assay (Fluorometric)

This protocol describes a common method for measuring SIRT1 deacetylase activity using a fluorogenic substrate.

Materials:

-

Recombinant SIRT1 enzyme

-

SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine and a fluorophore)

-

NAD+

-

Developer solution (e.g., containing a protease that cleaves the deacetylated substrate to release the fluorophore)

-

SIRT1 inhibitor (e.g., Nicotinamide) for control

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare a reaction mixture containing SIRT1 Assay Buffer, NAD+, and the fluorogenic substrate.

-

Add the recombinant SIRT1 enzyme to the reaction mixture in the wells of the 96-well plate. For inhibitor controls, pre-incubate the enzyme with the inhibitor before adding the substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.

-

Calculate SIRT1 activity by comparing the fluorescence of the samples to a standard curve generated with a known amount of deacetylated substrate.

// Nodes Start [label="Prepare Reaction Mix\n(Buffer, NAD+, Substrate)", shape=ellipse, fillcolor="#F1F3F4"]; Add_SIRT1 [label="Add Recombinant SIRT1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate\n(37°C, 30-60 min)", fillcolor="#FBBC05"]; Add_Developer [label="Add Developer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate\n(37°C, 15-30 min)", fillcolor="#FBBC05"]; Measure_Fluorescence [label="Measure Fluorescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Calculate Activity", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Add_SIRT1; Add_SIRT1 -> Incubate1; Incubate1 -> Add_Developer; Add_Developer -> Incubate2; Incubate2 -> Measure_Fluorescence; Measure_Fluorescence -> End; } caption { label = "Workflow for a fluorometric SIRT1 activity assay."; fontname = "Arial"; fontsize = 10; fontcolor = "#5F6368"; }

Quantification of Mitochondrial DNA (mtDNA) Content by qPCR

This protocol outlines the measurement of relative mtDNA copy number using quantitative real-time PCR (qPCR).

Materials:

-

Total DNA isolated from cells or tissues

-

Primers for a mitochondrial-encoded gene (e.g., MT-CO1, ND1)

-

Primers for a nuclear-encoded single-copy gene (e.g., B2M, GAPDH) for normalization

-

SYBR Green or TaqMan qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Isolate total genomic DNA from experimental samples.

-

Quantify the DNA concentration and ensure high purity.

-

Prepare qPCR reactions in triplicate for both the mitochondrial and nuclear gene targets for each sample. Each reaction should contain qPCR master mix, forward and reverse primers, and template DNA.

-

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.

-

Calculate the relative mtDNA copy number using the ΔΔCt method. The ΔCt is calculated as (Ct of mitochondrial gene - Ct of nuclear gene). The ΔΔCt is the difference in ΔCt between the treated and control samples. The relative mtDNA content is then calculated as 2^(-ΔΔCt).

Analysis of PGC-1α Acetylation by Immunoprecipitation and Western Blot

This protocol describes the enrichment of PGC-1α from cell lysates followed by the detection of its acetylation status.

Materials:

-

Cell lysates

-

Immunoprecipitation (IP) buffer (e.g., containing Tris-HCl, NaCl, EDTA, and protease/deacetylase inhibitors)

-

Anti-PGC-1α antibody for IP

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE gels and Western blot apparatus

-

Anti-acetylated lysine antibody for Western blot

-

Anti-PGC-1α antibody for Western blot (as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse cells in IP buffer containing protease and deacetylase inhibitors.

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-PGC-1α antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads to capture the antibody-protein complexes and incubate for 1-2 hours.

-

Wash the beads several times with wash buffer to remove unbound proteins.

-

Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in SDS sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and then probe with an anti-acetylated lysine antibody to detect acetylated PGC-1α.

-

Strip the membrane and re-probe with an anti-PGC-1α antibody to confirm the amount of immunoprecipitated PGC-1α.

-

Detect the signals using an HRP-conjugated secondary antibody and a chemiluminescent substrate.

// Nodes Cell_Lysis [label="Cell Lysis", shape=ellipse, fillcolor="#F1F3F4"]; IP [label="Immunoprecipitation with\nanti-PGC-1α antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#FBBC05"]; Western_Blot [label="Western Blot", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Probe_AcK [label="Probe with\nanti-acetyl-lysine antibody", fillcolor="#34A853", fontcolor="#FFFFFF"]; Probe_PGC1a [label="Re-probe with\nanti-PGC-1α antibody\n(Loading Control)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Detection", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Cell_Lysis -> IP; IP -> SDS_PAGE; SDS_PAGE -> Western_Blot; Western_Blot -> Probe_AcK; Probe_AcK -> Probe_PGC1a [style=dashed, label="Strip &"]; Probe_PGC1a -> Detection; } caption { label = "Workflow for PGC-1α immunoprecipitation and Western blot."; fontname = "Arial"; fontsize = 10; fontcolor = "#5F6368"; }

Measurement of Cellular Oxygen Consumption Rate (OCR)

This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure mitochondrial respiration.

Materials:

-

Cells of interest

-

Cell culture medium

-

Extracellular flux analyzer and corresponding cell culture plates

-

Assay medium (e.g., unbuffered DMEM)

-

Mitochondrial stress test compounds:

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

Procedure:

-

Seed cells in the specialized microplate and allow them to adhere overnight.

-

On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.

-

Load the sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) in the appropriate ports.

-

Calibrate the instrument and then place the cell plate in the analyzer.

-

Measure the basal oxygen consumption rate (OCR).

-

Sequentially inject the mitochondrial stress test compounds and measure the OCR after each injection.

-

Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Conclusion

SIRT1 activation represents a promising therapeutic strategy for a variety of diseases associated with mitochondrial dysfunction. A thorough understanding of the underlying molecular pathways and the availability of robust experimental protocols are essential for advancing research and development in this field. This technical guide provides a foundational resource for scientists and researchers, offering a detailed overview of the core signaling mechanisms, a summary of key quantitative findings, and a set of validated experimental methodologies. As our knowledge of SIRT1 and its role in mitochondrial biogenesis continues to expand, the development of novel SIRT1-activating compounds holds great potential for the treatment of metabolic and age-related disorders.

References

- 1. Sirtuin 1-mediated Effects of Exercise and Resveratrol on Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resveratrol treatment modulates several antioxidant and anti-inflammatory genes expression and ameliorated oxidative stress mediated fibrosis in the kidneys of high-fat diet-fed rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Vision of Mitochondrial Unfolded Protein Response to the Sirtuin Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Resveratrol and SIRT1 on PGC-1α Activity and Mitochondrial Biogenesis: A Reevaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improved mass spectrometry-based activity assay reveals oxidative and metabolic stress as sirtuin-1 regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SIRT1 is required for AMPK activation and the beneficial effects of resveratrol on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SIRT1 in Gene Expression and DNA Repair: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase, has emerged as a critical regulator of cellular homeostasis, influencing a wide array of processes from gene expression to DNA repair. Its intricate involvement in maintaining genomic integrity and modulating transcriptional landscapes positions it as a key therapeutic target for age-related diseases and cancer. This technical guide provides an in-depth exploration of the molecular mechanisms by which SIRT1 governs gene expression and orchestrates DNA repair pathways. We present a synthesis of current research, including quantitative data on SIRT1's enzymatic activity, detailed experimental protocols for its study, and visual representations of its complex signaling networks.

Introduction

SIRT1 is the most extensively studied member of the sirtuin family of proteins, homologs of the yeast Sir2 (Silent Information Regulator 2).[1] Its enzymatic activity is intrinsically linked to cellular energy status through its dependence on the co-substrate NAD+.[2] This unique characteristic allows SIRT1 to function as a metabolic sensor, translating changes in cellular energy levels into adaptive transcriptional and genomic responses. In the nucleus, SIRT1 deacetylates both histone and non-histone proteins, thereby exerting profound effects on chromatin structure, gene transcription, and the DNA damage response (DDR).[3]

SIRT1 in the Regulation of Gene Expression

SIRT1 modulates gene expression through two primary mechanisms: histone deacetylation leading to chromatin remodeling and deacetylation of transcription factors and co-regulators.

Histone Deacetylation and Chromatin Remodeling

SIRT1 primarily targets acetylated histone H4 at lysine 16 (H4K16ac) and histone H3 at lysine 9 (H3K9ac) for deacetylation.[4] The removal of these acetyl groups increases the positive charge of histones, leading to a more condensed chromatin structure (heterochromatin). This condensed state generally restricts the access of transcriptional machinery to DNA, resulting in gene silencing.[5] For instance, SIRT1-mediated deacetylation of H3K9 and H4K16 in promoter regions has been shown to suppress the transcription of inflammatory cytokines such as IL-6 and TNF-α.[4]

Deacetylation of Transcription Factors and Co-regulators

A multitude of non-histone proteins, including transcription factors and co-regulators, are targets of SIRT1's deacetylase activity. This post-translational modification can alter their stability, localization, and DNA binding affinity, leading to either activation or repression of target genes.

-

p53: SIRT1 deacetylates p53 at lysine 382, which inhibits its transcriptional activity and promotes cell survival under stress conditions by preventing apoptosis.[6]

-

FOXO family: The deacetylation of FOXO (Forkhead box O) transcription factors by SIRT1 can have dual effects. It can promote their nuclear exclusion and subsequent degradation, or it can enhance their ability to induce cell cycle arrest and resistance to oxidative stress.[3]

-

NF-κB: SIRT1-mediated deacetylation of the RelA/p65 subunit of NF-κB at lysine 310 inhibits its transcriptional activity, thereby suppressing inflammatory responses.[7]

-

PGC-1α: SIRT1 activates the transcriptional co-activator PGC-1α through deacetylation, leading to the upregulation of genes involved in mitochondrial biogenesis and fatty acid oxidation.

SIRT1's Role in DNA Repair

SIRT1 is a pivotal player in the DNA damage response, participating in multiple repair pathways to maintain genomic stability. Its role extends from the initial recognition of DNA lesions to the recruitment and activation of repair machinery.

Base Excision Repair (BER)

SIRT1 regulates BER by deacetylating and activating Apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in this pathway. Deacetylation of APE1 enhances its endonuclease activity and its interaction with XRCC1, another critical BER protein, thereby promoting the efficient repair of single-strand breaks and base damage.

Nucleotide Excision Repair (NER)

In the NER pathway, which removes bulky, helix-distorting DNA lesions, SIRT1 deacetylates the Xeroderma Pigmentosum C (XPC) protein. This modification is crucial for the proper recognition of DNA damage and the subsequent recruitment of the NER machinery.

Double-Strand Break (DSB) Repair

SIRT1 is involved in both major DSB repair pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).

-

Homologous Recombination (HR): SIRT1 promotes HR by deacetylating several key factors, including Nijmegen breakage syndrome 1 (NBS1) and Werner syndrome helicase (WRN).[7] Deacetylation of NBS1 facilitates the recruitment of the MRN complex to DSBs, an early and critical step in HR.

-

Non-Homologous End Joining (NHEJ): SIRT1 enhances NHEJ by deacetylating Ku70, a core component of the NHEJ machinery.[1] This deacetylation prevents the translocation of the pro-apoptotic factor BAX to the mitochondria, thereby promoting cell survival and Ku70-dependent DNA repair. Studies have shown that SIRT1 knockdown can reduce the efficiency of NHEJ repair by as much as 50%.[1]

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on the impact of SIRT1 on gene expression and DNA repair.

Table 1: SIRT1-Mediated Changes in Gene Expression

| Target Gene | Cellular Context | SIRT1 Modulation | Change in Expression | Reference |

| IL-6 | Sepsis model | SIRT1 accumulation | ↓ Transcription | [4] |

| TNF-α | Sepsis model | SIRT1 accumulation | ↓ Transcription | [4] |

| GADD45 | Mouse Embryonic Fibroblasts | SIRT1 knockout | ↓ mRNA levels | [8] |

| p27 | Rat1 Fibroblasts | SIRT1 inhibition (nicotinamide) | ↑ mRNA levels | [8] |

Table 2: Quantitative Effects of SIRT1 on DNA Repair

| DNA Repair Pathway | Experimental System | SIRT1 Modulation | Quantitative Effect | Reference |

| NHEJ | K562 cells | shRNA knockdown | ~50% reduction in repair efficiency | [1] |

| DNA strand break repair | Q293A cells | Overexpression | Increased repair of radiation-induced breaks | [9] |

| DNA strand break repair | Q293A cells | siRNA knockdown | Decreased repair of radiation-induced breaks | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of SIRT1.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for SIRT1

This protocol is for identifying the genomic binding sites of SIRT1.

1. Cell Cross-linking and Lysis:

-

Cross-link cells with 1% formaldehyde for 10 minutes at room temperature.

-

Quench the reaction with 125 mM glycine.

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells in a buffer containing protease inhibitors.

2. Chromatin Shearing:

-

Sonciate the chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions should be empirically determined.

3. Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the chromatin overnight at 4°C with an anti-SIRT1 antibody.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

4. Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and Library Preparation:

-

Purify the DNA using a PCR purification kit.

-

Prepare the DNA library for next-generation sequencing according to the manufacturer's protocol.

Quantitative Reverse Transcription PCR (qRT-PCR) for SIRT1 Target Genes

This protocol is for quantifying the mRNA expression levels of SIRT1 target genes.[5][10]

1. RNA Isolation:

-

Isolate total RNA from cells or tissues using a suitable RNA isolation kit.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

2. cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. qPCR Reaction:

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based master mix.

-

Perform the qPCR reaction in a real-time PCR instrument.

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for the gene of interest and the reference gene.

-

Calculate the relative gene expression using the ΔΔCt method.

Western Blotting for Acetylated Proteins

This protocol is for detecting changes in the acetylation status of SIRT1 target proteins.

1. Protein Extraction:

-